Product packaging for 5-Chlorothieno[2,3-b]pyridine(Cat. No.:)

5-Chlorothieno[2,3-b]pyridine

Cat. No.: B13023329
M. Wt: 169.63 g/mol
InChI Key: GZCVKXAMQPPBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorothieno[2,3-b]pyridine is a high-purity chemical intermediate belonging to a class of heterocyclic compounds with significant promise in pharmaceutical and medicinal chemistry research. Thieno[2,3-b]pyridine derivatives are recognized as multi-targeting agents with demonstrated efficacy in inhibiting cancer cell proliferation, making them a compelling scaffold for developing novel anticancer therapeutics . Researchers value these compounds for their polypharmacology, as they are known to modulate several biological targets relevant to tumorigenesis. These targets include, but are not limited to, tubulin at the colchicine binding site, tyrosyl DNA phosphodiesterase 1 (TDP1) involved in DNA damage repair, and copper-trafficking antioxidant 1 (ATOX1) protein . Studies have shown that specific thieno[2,3-b]pyridine compounds can inhibit prostate cancer proliferation and motility, promote G2/M cell cycle arrest, multinucleation, and induce apoptosis, even in models resistant to standard therapies like enzalutamide . Furthermore, novel derivatives have exhibited potent cytotoxicity against triple-negative breast cancer cell lines, inducing treatment-related apoptosis and impacting cancer stem cell populations and their glycosphingolipid expression . Beyond oncology, the thieno[2,3-b]pyridine core structure is a key intermediate in synthesizing diverse chemical libraries for exploring new therapeutic areas . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B13023329 5-Chlorothieno[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCVKXAMQPPBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 5 Chlorothieno 2,3 B Pyridine Systems

Medicinal Chemistry

Thienopyridine derivatives are recognized for their wide range of biological activities, making them important scaffolds in drug discovery. igi-global.com They have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and antitumor agents. igi-global.com The thienopyridine structure can positively influence key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. igi-global.com

5-Chlorothieno[2,3-b]pyridine and its analogues serve as crucial building blocks for the synthesis of more complex molecules with therapeutic potential. cymitquimica.com For example, derivatives of 4-chlorothieno[2,3-b]pyridine have been used to create compounds with antiviral activity. Amination of ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate with various aromatic amines has produced derivatives that show significant inhibition of the Herpes Simplex Virus-1 (HSV-1). igi-global.com

Furthermore, thieno[2,3-b]pyridine (B153569) derivatives are being explored as inhibitors of various enzymes. For instance, 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid has been identified as a potential inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key player in cellular signaling pathways. evitachem.com This makes it a lead compound for developing treatments for diseases related to GPCR signaling. evitachem.com

The table below summarizes some of the therapeutic applications of thieno[2,3-b]pyridine derivatives.

Therapeutic AreaTarget/ActivityReference
AntiviralHerpes Simplex Virus-1 (HSV-1) Inhibition igi-global.com
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialWeak activity against S. aureus, E. coli, P. aeruginosa evitachem.com
Kinase InhibitionG protein-coupled receptor kinase 2 (GRK2) evitachem.com

Materials Science

The unique electronic properties of the thieno[2,3-b]pyridine core have also attracted attention in the field of materials science.

Thieno[2,3-b]pyridine has been incorporated into diketopyrrolopyrrole (DPP) based polymers to create n-type polymeric semiconductors. igi-global.comacs.org A polymer, pTPDPP-TF, was synthesized by copolymerizing a thieno[2,3-b]pyridine-flanked DPP monomer with 3,4-difluorothiophene. acs.org This polymer exhibits a high electron affinity and a planar conjugated backbone, which are desirable properties for applications in organic electronics. acs.org These materials are utilized in the development of organic field-effect transistors (OFETs) and all-polymer solar cells. igi-global.comacs.org

The key properties of the pTPDPP-TF polymer are highlighted in the table below.

PropertyValue/DescriptionReference
Polymer Typen-type polymeric semiconductor igi-global.comacs.org
MonomersThieno[2,3-b]pyridine diketopyrrolopyrrole (TPDPP) and 3,4-difluorothiophene acs.org
Electron Affinity (EA)-4.1 eV acs.org
Key FeatureHighly planar conjugated backbone acs.org
ApplicationsOrganic field-effect transistors (OFETs), all-polymer solar cells igi-global.comacs.org

Compound Names Table

The following table lists the chemical compounds mentioned throughout this article.

Table 3: List of Mentioned Chemical Compounds

Compound Name
5-Chlorothieno[2,3-b]pyridine
Phosphoryl chloride
N,N-Dimethylformamide (DMF)
Thionyl chloride
N-Protected 3-Acetyl-2-aminothiophene
Zinc cyanide
Potassium ferrocyanide
5-Aminothieno[2,3-b]pyridine
5-Cyanothieno[2,3-b]pyridine
Thiophene (B33073)

Conclusion and Future Research Directions for 5 Chlorothieno 2,3 B Pyridine Chemistry

Summary of Key Research Advancements Pertaining to 5-Chlorothieno[2,3-b]pyridine

Research into thieno[2,3-b]pyridine (B153569) and its derivatives, including the 5-chloro substituted variant, has yielded significant advancements, particularly in medicinal chemistry. The thieno[2,3-b]pyridine core is a versatile scaffold, and its derivatives have been investigated for a multitude of therapeutic applications. igi-global.com They have shown potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents. igi-global.comresearchgate.net

A notable area of advancement is in oncology. Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, prostate, ovarian, and cervical cancers. mdpi.commdpi.com For instance, certain analogs have shown growth inhibition (GI50) values in the nanomolar range for melanoma, breast, lung, and leukemia cell lines. rsc.org The mechanism often involves the modulation of multiple biological targets, a concept known as polypharmacology, which can be advantageous in treating complex diseases like cancer. mdpi.com

Key molecular targets identified for thieno[2,3-b]pyridine derivatives include:

Phospholipase C (PLC) isoforms nih.govresearchgate.net

G protein-coupled receptors (GPCRs) mdpi.comnih.gov

Tyrosyl DNA phosphodiesterase 1 (TDP1) nih.govresearchgate.net

The colchicine binding site of tubulin nih.govresearchgate.net

Kinases such as PIM-1 and eukaryotic elongation factor-2 kinase (eEF2K) mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR), including mutated forms like EGFRT790M nih.gov

Beyond oncology, these compounds have been explored for their effects on the central nervous system and as cardiovascular agents. igi-global.com The ability to functionalize the core structure, such as with the chlorine atom in this compound, provides a crucial handle for chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets.

Emerging Synthetic Methodologies for Chlorothienopyridines with Enhanced Efficiency and Selectivity

The synthesis of thieno[2,3-b]pyridines, including chlorinated analogs, has traditionally relied on established methods like the Friedländer and Gould-Jacobs reactions. researchgate.net However, recent research has focused on developing more efficient, selective, and versatile synthetic routes.

Emerging strategies often involve:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex molecules, which is an efficient approach to building libraries of derivatives for screening. igi-global.comresearchgate.net

Cascade Heterocylization: This involves a sequence of intramolecular reactions to rapidly construct the fused ring system from simpler precursors. igi-global.comresearchgate.net

Vilsmeier-Haack Reaction: This reaction has been used for the targeted synthesis of formylated chlorothieno[2,3-b]pyridines from N-protected 2-aminothiophenes, offering a pathway to specific functionalized derivatives. researchgate.netthieme-connect.com The reaction conditions can be tuned to favor either formylated or unformylated products. thieme-connect.com

Metal-Free Denitrogenative Transformation: A novel, metal-free method has been reported for synthesizing thieno[2,3-c]pyridine derivatives via a 1,2,3-triazole intermediate, highlighting a move towards more sustainable synthetic practices. nih.gov

Oxidative Dimerization: An unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been discovered, leading to complex polycyclic structures. acs.org

These modern methods aim to improve yields, reduce reaction steps, and allow for greater diversity in the substitution patterns of the final products, which is crucial for developing structure-activity relationships (SAR). d-nb.info

Below is a table summarizing some synthetic approaches for thienopyridine derivatives.

Reaction TypeKey Reagents/ConditionsProduct TypeReference
Friedländer Reaction2-amino-3-carbonyl thiophenes and a ketoneThieno[2,3-b]pyridines researchgate.net
Gould-Jacobs Reaction2-amino thiophenes and α,β-unsaturated carbonylsThieno[2,3-b]pyridines researchgate.net
Vilsmeier-HaackN-protected 3-acetyl-2-aminothiophenes, V.H. reagent4-Chloro-3-formylthieno[2,3-b]pyridine thieme-connect.com
Cascade ReactionPhenyl isothiocyanate, CH-acids, alkylating agents6-oxo-6,7-dihydrothieno[2,3-b]pyridines igi-global.com
Oxidative Dimerization3-aminothieno[2,3-b]pyridine-2-carboxamides, NaOClPolycyclic pyrido-thieno-pyrrolo systems acs.org

Prospective Areas for Biological Target Identification and Mechanistic Studies in Thieno[2,3-b]pyridine Derivatives

The future of thieno[2,3-b]pyridine research in medicine lies in identifying novel biological targets and elucidating the detailed mechanisms of action. While many targets have been identified, a deeper understanding is needed to develop next-generation therapeutics.

Prospective research areas include:

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Thieno[2,3-b]pyridines have already shown promise as inhibitors of kinases like CAMKK2, PIM-1, and eEF2K. mdpi.comnih.govacs.org Future work should focus on screening against a broader panel of kinases and designing derivatives with improved selectivity to minimize off-target effects. For example, derivatives have been identified as potent inhibitors of Heat shock protein 90 (Hsp90), a key chaperone protein for many kinases. mdpi.com

Epigenetic Targets: The role of epigenetics in disease is a burgeoning field. Investigating the interaction of thieno[2,3-b]pyridine derivatives with epigenetic modulators like histone deacetylases (HDACs) or methyltransferases could uncover new therapeutic avenues.

Glycosphingolipid (GSL) Metabolism: Recent studies have shown that thieno[2,3-b]pyridine derivatives can alter the expression of GSLs in cancer cells and cancer stem cells (CSCs). mdpi.commdpi.com This suggests a novel mechanism of action that could be exploited to target therapy-resistant CSC populations. Further studies are needed to pinpoint the exact enzymes in the GSL metabolic pathway that these compounds modulate.

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier and interact with CNS targets, exploring the potential of these compounds for diseases like Alzheimer's or Parkinson's is a logical next step. Targets could include enzymes like glycogen synthase kinase 3 (GSK-3) or monoamine oxidase (MAO).

In-silico and Mechanistic Studies: The use of computational modeling and molecular docking can predict binding affinities and guide the synthesis of more potent and specific inhibitors. rsc.org These in-silico findings must be validated by in-vitro and in-vivo mechanistic studies to understand how these compounds induce effects like apoptosis or cell cycle arrest at a molecular level. mdpi.commdpi.com

The table below highlights the cytotoxic activity of a specific thieno[2,3-b]pyridine derivative against various cancer cell lines, indicating its potential for broad anticancer applications.

Cell LineCancer TypeEC₅₀ Value (µM)Reference
HeLaCervical Cancer2.14 mdpi.com
SiHaCervical Cancer2.77 mdpi.com
SK-OV-3Ovarian CancerNot specified, but cytotoxic effects noted mdpi.com
OVCAR-3Ovarian CancerNot specified, but cytotoxic effects noted mdpi.com

Potential for Novel Material Science Applications of this compound Analogs

Beyond their biological importance, thieno[2,3-b]pyridine analogs possess electronic and photophysical properties that make them attractive candidates for applications in material science. nih.gov The fused aromatic system provides a rigid, planar structure conducive to charge transport.

Potential applications include:

Organic Field-Effect Transistors (OFETs): The thieno[2,3-b]pyridine scaffold has been incorporated into diketopyrrolopyrrole (DPP) based polymers, which have been successfully used as n-type semiconductors in OFETs. igi-global.comscispace.com The electron-deficient nature of the pyridine (B92270) ring helps to lower the polymer's energy levels, which is essential for n-type (electron-transporting) materials. scispace.com

Organic Light-Emitting Diodes (OLEDs): Benzo researchgate.netciac.jl.cnthieno[2,3-b]pyridine derivatives have been investigated as host materials for high-efficiency green and blue phosphorescent OLEDs. researchgate.net The high triplet energy of these host materials allows for efficient energy transfer to the phosphorescent dopants.

Organic Solar Cells (OSCs): Polymers containing the thieno[2,3-b]pyridine unit have been used as acceptor materials in all-polymer solar cells, demonstrating the versatility of this scaffold in organic electronics. scispace.com

Fluorescent Dyes: Functionalization of the thieno[2,3-b]pyridine core can lead to compounds with pronounced UV fluorescence, which could be used as probes or markers in various applications. researchgate.net

The ability to tune the electronic properties through chemical modification—for example, by altering substituents on the fused ring system—is a key advantage for tailoring these materials to specific device requirements. The 5-chloro substituent can serve as a synthetic handle for further functionalization to optimize these material properties.

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